
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Métodos De Preparación
The synthesis of tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, sulfuric acid), and temperature control to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in biochemical assays to investigate enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Material Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic and optical properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity through competitive inhibition or allosteric regulation. The amino group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include:
tert-Butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
tert-Butyl 5-amino-8-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
tert-Butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: The presence of a chloro group alters its electronic properties and potential interactions with biological targets.
The uniqueness of this compound lies in the trifluoromethyl group’s influence on its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H19F3N2O2 |
|---|---|
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
tert-butyl 5-amino-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-7-6-9-10(8-20)11(15(16,17)18)4-5-12(9)19/h4-5H,6-8,19H2,1-3H3 |
Clave InChI |
AAQBPTJKKOLKPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


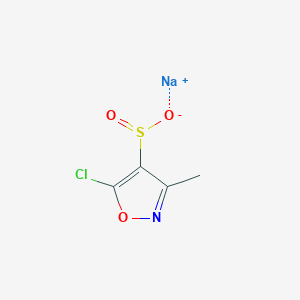
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

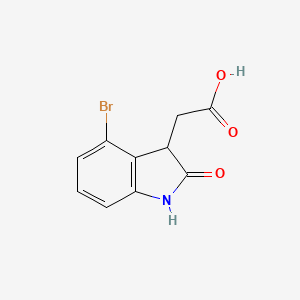
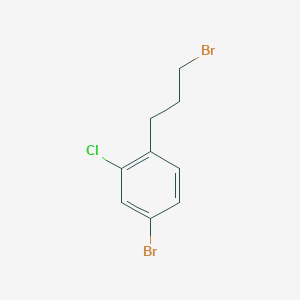
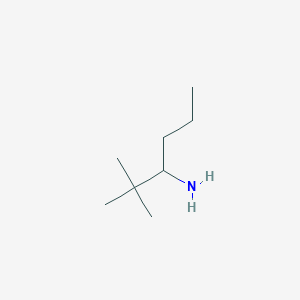
![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)
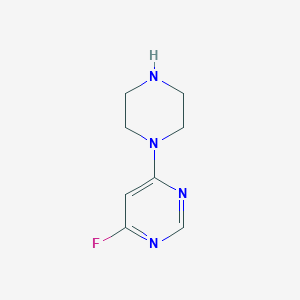
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
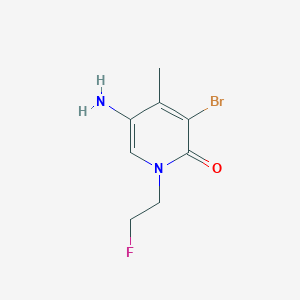
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
